Butanamide, N-(4-chlorophenyl)-N-hydroxy-3-oxo-
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Overview
Description
Butanamide, N-(4-chlorophenyl)-N-hydroxy-3-oxo- is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of butanamide, where the amide nitrogen is substituted with a 4-chlorophenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-chlorophenyl)-N-hydroxy-3-oxo- typically involves the reaction of 4-chloroaniline with acetoacetic ester, followed by hydrolysis and subsequent reaction with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as crystallization, filtration, and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(4-chlorophenyl)-N-hydroxy-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Butanamide, N-(4-chlorophenyl)-N-hydroxy-3-oxo- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Butanamide, N-(4-chlorophenyl)-N-hydroxy-3-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Acetoacetanilide, 4’-chloro-
- p-Chloroacetoacetanilide
- Acetoacet-p-chloroanilide
- Acetoacetyl-4-chloroanilide
Uniqueness
Butanamide, N-(4-chlorophenyl)-N-hydroxy-3-oxo- is unique due to the presence of both a hydroxy group and a 4-chlorophenyl group on the amide nitrogen. This structural feature imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
CAS No. |
61563-98-2 |
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Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-hydroxy-3-oxobutanamide |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)6-10(14)12(15)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 |
InChI Key |
XCKKZCVWHZYGGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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